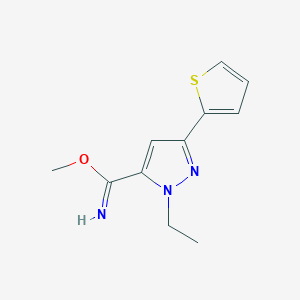
1-(3-氯吡嗪-2-基)-3-丙基哌啶-4-醇
描述
The compound seems to be a derivative of 3-Chloropyrazin-2-yl methanol . Pyrazine is a basic heterocyclic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
While specific synthesis methods for “1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol” were not found, there are methods for synthesizing similar compounds. For instance, aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides . Another study applied a novel, mild, and convenient synthetic method involving the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives to produce [1,2,4]triazolo[4,3-a]pyrazin-3-amines .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using techniques like FT-IR, FT-Raman, UV, and NMR .科学研究应用
药理学
在药理学领域,“1-(3-氯吡嗪-2-基)-3-丙基哌啶-4-醇”由于其结构与已证明具有抗菌特性的化合物相似,因此具有广阔的应用前景 。其可修饰性使其成为开发新型抗菌剂的候选药物,特别是针对耐药菌株和其他病原体。
材料科学
该化合物的衍生物已因其相互作用能和晶体堆积贡献而被研究,这些对材料科学中开发具有特定性质的新材料至关重要 。该化合物形成稳定晶体结构的能力可以在设计具有所需机械和热性能的材料中得到利用。
化学合成
“1-(3-氯吡嗪-2-基)-3-丙基哌啶-4-醇”在各种有机合成过程中用作中间体 。其在合成复杂分子中的作用至关重要,特别是在制药行业,它可以用来为药物生产创建更有效的合成途径。
生物化学
该化合物的生物化学应用与其作为杀虫分子支架的潜力有关 。其结构特征可用于设计具有靶向杀虫活性的新化合物,从而为农业提供更安全、更有效的害虫防治方法。
分析化学
在分析化学中,该化合物复杂的性质使其在药物发现和药物化学方法开发中得到应用。它可用作色谱技术中的标准物质或参照物质,以识别和定量类似的化合物。
作用机制
Target of action
The compound contains a pyrazine ring, which is a common structural motif in various bioactive compounds. Pyrazine derivatives have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . .
Biochemical pathways
The exact biochemical pathways affected by this compound are unknown. Based on the biological activities of other pyrazine derivatives, it could potentially interact with various biochemical pathways related to inflammation, cell proliferation, or microbial growth .
生化分析
Biochemical Properties
1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft . This inhibition leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission. Additionally, 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol interacts with tau proteins, reducing their hyperphosphorylation and thereby potentially mitigating neurodegenerative processes .
Cellular Effects
The effects of 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol on various cell types and cellular processes are profound. In neuronal cells, it has been shown to protect against amyloid-beta-induced cytotoxicity by increasing the expression of heat shock proteins and reducing tau hyperphosphorylation . This compound also influences cell signaling pathways, particularly those involved in neuroprotection and stress responses. Furthermore, 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol can modulate gene expression related to neuroinflammation and oxidative stress .
Molecular Mechanism
At the molecular level, 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its role in enhancing cholinergic neurotransmission. Additionally, 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol interacts with tau proteins, reducing their phosphorylation and aggregation . These molecular interactions contribute to its neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol can maintain its neuroprotective effects over extended periods, although its efficacy may decrease with time due to gradual degradation .
Dosage Effects in Animal Models
The effects of 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance cognitive function and provide neuroprotection without significant adverse effects . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of certain metabolites .
Transport and Distribution
Within cells and tissues, 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with specific transporters and binding proteins that facilitate its movement within cells and its accumulation in target tissues .
Subcellular Localization
The subcellular localization of 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol is crucial for its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .
属性
IUPAC Name |
1-(3-chloropyrazin-2-yl)-3-propylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-2-3-9-8-16(7-4-10(9)17)12-11(13)14-5-6-15-12/h5-6,9-10,17H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGFTMWYOTWYLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















